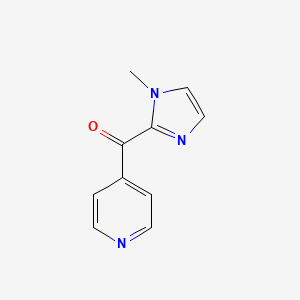
2-methyl-3-(2-nitro-1-(p-tolyl)ethyl)-1H-indole
Descripción general
Descripción
2-methyl-3-(2-nitro-1-(p-tolyl)ethyl)-1H-indole is a complex organic compound that belongs to the indole family Indoles are heterocyclic compounds that are widely used in the synthesis of bioactive natural products and pharmaceuticals
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-3-(2-nitro-1-(p-tolyl)ethyl)-1H-indole typically involves the alkylation of indoles with nitroalkenes. One common method is the Friedel–Crafts alkylation, where indoles react with nitroalkenes under the influence of a catalyst. For instance, visible-light-mediated alkylation using rose bengal as a photosensitizer in water has been developed, yielding the desired product in moderate to good yields .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as using environmentally benign solvents and catalysts, are often applied to optimize the synthesis process for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
2-methyl-3-(2-nitro-1-(p-tolyl)ethyl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The indole ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.
Substitution: Electrophilic substitution reactions often require Lewis acids like aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the indole ring.
Aplicaciones Científicas De Investigación
2-methyl-3-(2-nitro-1-(p-tolyl)ethyl)-1H-indole has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-methyl-3-(2-nitro-1-(p-tolyl)ethyl)-1H-indole involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the indole ring can interact with biological receptors. These interactions can modulate biochemical pathways, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-methyl-3-(2-nitroethyl)-1H-indole
- 3-(2-nitro-1-(p-tolyl)ethyl)-1H-indole
- 2-methyl-3-(2-nitro-1-phenylethyl)-1H-indole
Uniqueness
2-methyl-3-(2-nitro-1-(p-tolyl)ethyl)-1H-indole is unique due to the presence of both a nitro group and a tolyl group, which confer distinct chemical properties and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry.
Propiedades
IUPAC Name |
2-methyl-3-[1-(4-methylphenyl)-2-nitroethyl]-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-12-7-9-14(10-8-12)16(11-20(21)22)18-13(2)19-17-6-4-3-5-15(17)18/h3-10,16,19H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIYZMZAJJFZTGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C[N+](=O)[O-])C2=C(NC3=CC=CC=C32)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


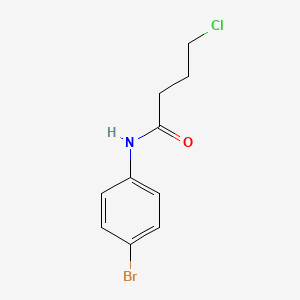
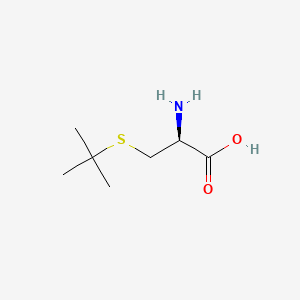
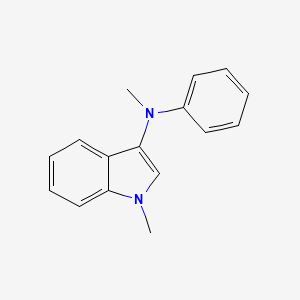
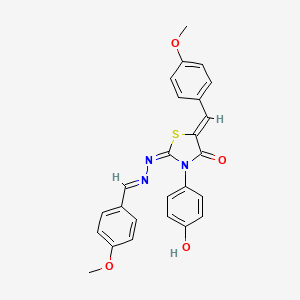

![3-Methyl-6-(4-methyl-1-piperidyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3258124.png)
![2-((6-Nitrobenzo[d]thiazol-2-yl)thio)-1-phenylethanone](/img/structure/B3258127.png)
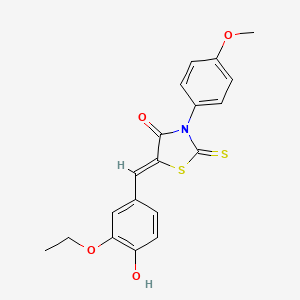
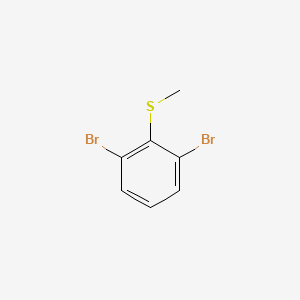
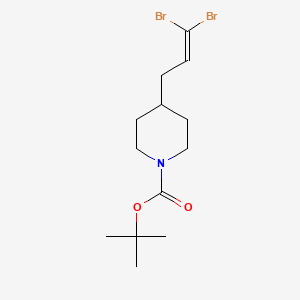
![Tert-butyl 4-[(pyridin-3-yl)amino]piperidine-1-carboxylate](/img/structure/B3258161.png)
![6-Bromobenzo[d]thiazol-7-amine](/img/structure/B3258173.png)
